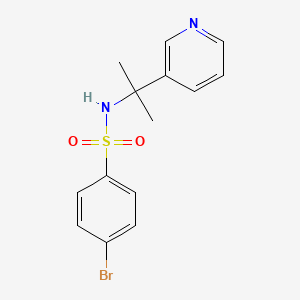![molecular formula C18H27N3O3 B6643263 Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate, also known as EBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EBP belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate is not fully understood. However, it has been proposed that Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate exerts its therapeutic effects by modulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB pathways. Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has also been shown to interact with various targets such as DNA, proteins, and enzymes.
Biochemical and Physiological Effects
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate can induce apoptosis, inhibit angiogenesis, reduce the production of pro-inflammatory cytokines, and protect neurons against oxidative stress. In vivo studies have shown that Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. It can also be easily modified to generate analogs with improved therapeutic properties. However, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate also has some limitations. It has low solubility in water, which can limit its bioavailability. It also has poor pharmacokinetic properties, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate. One direction is to develop more potent analogs of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate with improved pharmacokinetic properties. Another direction is to investigate the potential of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate can be synthesized using a multistep process starting from commercially available chemicals. The synthesis involves the condensation of 4-aminobenzoic acid with butan-2-ylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoic acid. This intermediate is then esterified with ethyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to protect neurons against oxidative stress and reduce the accumulation of amyloid beta protein.
Propiedades
IUPAC Name |
ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-14(3)20-10-12-21(13-11-20)18(23)19-16-8-6-15(7-9-16)17(22)24-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCVKIOXNHSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)


![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)







